molecular formula C20H16FN5O2 B2836397 N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 932489-20-8

N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2836397
CAS No.: 932489-20-8
M. Wt: 377.379
InChI Key: QCBICPRCNFMYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a pyrazolo-triazine derivative characterized by a fluorinated benzyl group and a phenyl-substituted heterocyclic core. Its molecular structure combines a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one scaffold with a 4-fluorobenzyl acetamide side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-16-8-6-14(7-9-16)11-22-19(27)12-25-20(28)18-10-17(24-26(18)13-23-25)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBICPRCNFMYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the benzyl group, heterocyclic core modifications, or side-chain functionalization. Below is a systematic comparison:

Structural Analogues with Pyrazolo-Triazine Cores

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
N-(4-Fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide (Target) R1: 4-Fluorobenzyl; R2: Phenyl C21H17FN6O2 412.40 Reference compound
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide R1: 2-Furylmethyl; R2: 4-Fluorophenyl C18H14FN5O3 367.34 Furylmethyl substituent; reduced molecular weight
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide R1: 4-Chlorobenzyl; R2: 4-Methoxyphenyl C22H19ClN6O3 462.88 Chlorobenzyl and methoxyphenyl groups; higher lipophilicity
2-(7-Methyl-4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-isopropoxybenzyl)acetamide R1: 4-Isopropoxybenzyl; R2: 7-Methyl C24H25N5O3 431.49 Methylated core; isopropoxybenzyl side chain

Key Observations:

  • Substituent Effects: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to 4-chlorobenzyl () or furylmethyl () groups.
  • Molecular Weight: The target compound (MW 412.40) is heavier than the furylmethyl analogue (MW 367.34), suggesting greater structural complexity.

Analogues with Spirocyclic or Pyrrolo-Triazine Cores

Compounds with divergent heterocyclic cores exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Features Biological Relevance Reference
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxospiro[indene-1,5'-oxazolidin]-3'-yl)acetamide Spiro-oxazolidinedione Ureido-functionalized spirocyclic core Potential kinase or protease inhibition
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide Pyrrolo[1,2-d][1,2,4]triazin-4-one Methoxyphenylethyl side chain GPR139 agonist activity

Key Observations:

  • Spirocyclic Systems: The spiro-oxazolidinedione in and introduces conformational rigidity, which may improve selectivity but complicate synthesis.
  • Pyrrolo-Triazine Cores: The pyrrolo-triazine derivative () demonstrates the versatility of triazine-based scaffolds in targeting G protein-coupled receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.